Azeliragon HCl

Descripción general

Descripción

Azeliragon hydrochloride is a small-molecule inhibitor of the receptor for advanced glycation end products (RAGE). It has been developed by vTv Therapeutics for various therapeutic applications, including the treatment of Alzheimer’s disease and certain types of cancer . The compound is known for its potential to slow cognitive deterioration in early-stage Alzheimer’s disease patients and its anti-metastatic effects in triple-negative breast cancer .

Métodos De Preparación

The synthesis of azeliragon hydrochloride involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Análisis De Reacciones Químicas

Azeliragon hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Azeliragon hydrochloride can undergo substitution reactions, particularly involving the phenoxy and chlorophenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Azeliragon hydrochloride has been extensively studied for its potential therapeutic applications:

Alzheimer’s Disease: It has shown promise in slowing cognitive decline in patients with mild Alzheimer’s disease by inhibiting RAGE, which is implicated in the disease’s pathology

Cancer: The compound has demonstrated anti-metastatic effects in preclinical models of triple-negative breast cancer and pancreatic cancer

Diabetic Neuropathy: Azeliragon hydrochloride has been tested for its potential to alleviate symptoms of diabetic neuropathy.

Graft-vs-Host Disease: Animal models have shown that the compound may help in managing graft-vs-host disease.

Mecanismo De Acción

Azeliragon hydrochloride exerts its effects by inhibiting the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that binds to various ligands, including advanced glycation end products, S100 proteins, and amyloid-beta peptides. By blocking RAGE, azeliragon hydrochloride reduces inflammation, oxidative stress, and other pathological processes associated with Alzheimer’s disease and cancer .

Comparación Con Compuestos Similares

Actividad Biológica

Azeliragon HCl, also known as TTP488, is an oral small molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE). This compound has garnered attention for its potential therapeutic effects in various pathological conditions, particularly Alzheimer's disease (AD) and certain cancer types. This article reviews the biological activity of Azeliragon, focusing on its mechanisms of action, clinical studies, and relevant case studies.

Azeliragon functions primarily by inhibiting RAGE, a receptor implicated in inflammation and amyloid beta (Aβ) deposition in the brain. RAGE activation is associated with the progression of neurodegenerative diseases and cancer metastasis. By blocking RAGE, Azeliragon aims to reduce neuroinflammation and Aβ accumulation, which are critical factors in the pathogenesis of Alzheimer's disease.

Key Mechanisms:

- Inhibition of Inflammatory Pathways : Azeliragon has been shown to reduce inflammatory cytokines and improve cerebral blood flow in preclinical models .

- Reduction of Aβ Plaque Deposition : Studies indicate that Azeliragon decreases Aβ plaque formation, which is a hallmark of Alzheimer's pathology .

- Impact on Cancer Metastasis : Recent studies suggest that Azeliragon may impair metastasis in triple-negative breast cancer (TNBC) models by disrupting RAGE signaling pathways associated with tumor progression .

Alzheimer’s Disease Trials

Azeliragon has undergone several clinical trials to evaluate its efficacy in treating mild Alzheimer's disease:

- Phase 2b Study : This study indicated that patients receiving Azeliragon showed a significant reduction in cognitive decline compared to placebo, particularly in patients with mild AD. The change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) was 3.1 points in favor of Azeliragon .

- STEADFAST Trial : Although this Phase 3 trial did not meet its co-primary endpoints, post-hoc analyses suggested potential benefits for patients with coexisting type 2 diabetes .

- Ongoing Trials : New Phase II trials are exploring Azeliragon's effects in patients with mild AD and type 2 diabetes, aiming to confirm its therapeutic potential based on earlier findings .

Cancer Studies

Recent investigations have also focused on the role of Azeliragon in cancer treatment:

- Triple-Negative Breast Cancer : A study demonstrated that Azeliragon significantly reduced metastasis in TNBC models, highlighting its potential as an adjunct therapy for aggressive cancer types .

Preclinical Evidence

Numerous preclinical studies have reinforced the biological activity of Azeliragon:

Case Studies

- Alzheimer’s Disease Patient Case : In a cohort study involving patients with mild AD, participants receiving Azeliragon showed improved cognitive scores over 18 months compared to those on placebo. Notably, patients with type 2 diabetes exhibited more pronounced benefits .

- Cancer Patient Case : In an experimental model of TNBC treated with Azeliragon, significant reductions in tumor size and metastatic spread were observed compared to control groups, suggesting a promising avenue for further research into RAGE inhibition as a cancer therapy .

Propiedades

IUPAC Name |

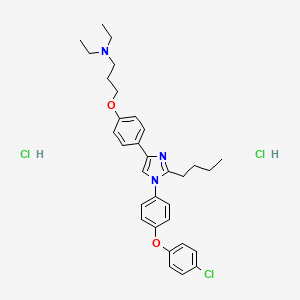

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGJWKITXAOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.